Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate
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Overview
Description
Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound features an ethyl ester group, a hydroxyethyl side chain, and a methyl group attached to the benzimidazole core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with ethyl 2-bromoacetate in the presence of a base, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(2-carboxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate.
Reduction: Formation of 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity.
Comparison with Similar Compounds
Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives such as:
Mebendazole: An antiparasitic drug with a similar benzimidazole core but different substituents.
Albendazole: Another antiparasitic agent with a benzimidazole structure.
Thiabendazole: Used as an antifungal and antiparasitic agent.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
ethyl 1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-13(17)10-4-5-12-11(8-10)14-9(2)15(12)6-7-16/h4-5,8,16H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVDQNZIRBMTDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353969 |
Source
|
Record name | Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299927-12-1 |
Source
|
Record name | Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299927-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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